CGP 28392

Description

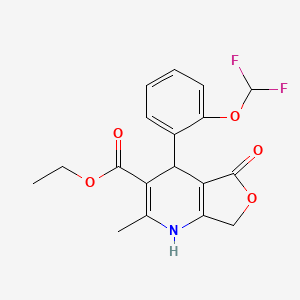

partial calcium channel agonist; structure given in first source

Properties

CAS No. |

89289-93-0 |

|---|---|

Molecular Formula |

C18H17F2NO5 |

Molecular Weight |

365.3 g/mol |

IUPAC Name |

ethyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate |

InChI |

InChI=1S/C18H17F2NO5/c1-3-24-16(22)13-9(2)21-11-8-25-17(23)15(11)14(13)10-6-4-5-7-12(10)26-18(19)20/h4-7,14,18,21H,3,8H2,1-2H3 |

InChI Key |

CBPBJKQTVKFOOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC(F)F)C(=O)OC2)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-methyl-3-methoxycarbonyl-4-(2'-difluoromethoxyphenyl)-5-oxo-1,4,5,7-tetrahydrofuro(3,4-b)pyridine CGP 28392 CGP 28392, (+-)-isomer CGP-28392 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of CGP 28392

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 28392 is a dihydropyridine (B1217469) derivative that uniquely functions as a calcium channel agonist, setting it apart from the more common calcium channel antagonists within the same chemical class. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with L-type calcium channels. It provides a comprehensive overview of its effects on cardiac and vascular smooth muscle, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: L-Type Calcium Channel Agonism

This compound exerts its primary pharmacological effects by directly modulating the function of L-type voltage-gated calcium channels (Cav1.x). Unlike classical dihydropyridine antagonists such as nifedipine, which stabilize the channel in a closed or inactivated state, this compound promotes the open state of the channel. This agonistic action leads to an enhanced influx of calcium ions (Ca2+) into the cell upon membrane depolarization.

The key molecular actions of this compound include:

-

Increased Channel Open Probability: Electrophysiological studies have demonstrated that this compound increases the probability of L-type calcium channels being in the open conformation. This is achieved by shifting the voltage-dependence of channel activation to more negative membrane potentials.[1]

-

Prolonged Channel Open Time: Single-channel patch-clamp analyses have revealed that this compound prolongs the mean open time of the L-type calcium channel, further contributing to an overall increase in Ca2+ influx.

-

Competitive Binding to the Dihydropyridine Receptor: this compound binds to the dihydropyridine binding site on the α1 subunit of the L-type calcium channel. Its effects can be competitively antagonized by dihydropyridine calcium channel blockers.[2]

This enhanced calcium entry is the foundational event that triggers a cascade of downstream physiological responses, most notably in cardiac and vascular smooth muscle tissues.

Quantitative Pharmacological Data

The interaction of this compound with L-type calcium channels and its resulting physiological effects have been quantified in various experimental models.

| Parameter | Value | Species/Tissue | Experimental Model | Reference |

| Binding Affinity (Ki) | 115 nM | Guinea Pig Heart Membranes | [3H]nitrendipine Competition Binding | |

| Binding Affinity (KD) | 2.2 ± 0.95 x 10-7 M | Embryonic Chick Ventricular Cells | [3H]nitrendipine Displacement | [2] |

| Inotropic Effect (EC50) | 2 x 10-7 M | Embryonic Chick Ventricular Cells | Contraction Amplitude & Velocity | [2] |

| Competitive Antagonism (pA2) | 8.3 (vs. Nifedipine) | Embryonic Chick Ventricular Cells | Inotropic Effect Inhibition | [2] |

Physiological Effects and Signaling Pathways

Cardiovascular Effects

In Cardiac Muscle:

This compound exhibits a positive inotropic (contractility-enhancing) effect on the heart. The increased Ca2+ influx during the plateau phase of the cardiac action potential leads to a greater release of Ca2+ from the sarcoplasmic reticulum, a process known as calcium-induced calcium release. This elevates the cytosolic Ca2+ concentration available to bind to troponin C, resulting in a stronger interaction between actin and myosin filaments and, consequently, more forceful myocardial contraction.[2]

In Vascular Smooth Muscle:

In vascular smooth muscle cells, this compound promotes vasoconstriction. The influx of Ca2+ through L-type channels leads to the formation of a Ca2+-calmodulin complex. This complex activates myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chains. Phosphorylated myosin interacts with actin, leading to cross-bridge cycling and smooth muscle contraction.

Stereoselectivity

While many dihydropyridine derivatives exhibit stereoselectivity, with enantiomers often having opposing (agonist vs. antagonist) or significantly different potencies, specific data on the differential activity of the (+) and (-) enantiomers of this compound are not extensively reported in publicly available literature. The majority of studies have been conducted using the racemic mixture.

Detailed Experimental Protocols

Inotropic Effect in Cultured Embryonic Chick Ventricular Cells

-

Cell Culture: Primary cultures of ventricular cells are prepared from 10-day-old chick embryos. The ventricles are minced and dissociated with trypsin. The resulting cells are plated on culture dishes and maintained in a suitable growth medium until they form a spontaneously beating monolayer.

-

Measurement of Contraction: A non-invasive optical-video system is used to measure the amplitude and velocity of myocyte contraction.

-

Experimental Procedure:

-

The cell cultures are equilibrated in a Tyrode's solution (e.g., 137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES, pH 7.4).

-

Baseline contractile parameters are recorded.

-

This compound is added to the medium in increasing concentrations to establish a dose-response curve.

-

For antagonism studies, cells are pre-incubated with a calcium channel blocker (e.g., nifedipine) before the addition of this compound.

-

-

Data Analysis: The EC50 is calculated from the dose-response curve. For competitive antagonism, a Schild plot analysis can be used to determine the pA2 value.[2]

Electrophysiological Recording of L-type Ca2+ Current

-

Cell Preparation: Single ventricular myocytes are isolated from adult rat or guinea pig hearts by enzymatic digestion.

-

Patch-Clamp Technique: The whole-cell configuration of the patch-clamp technique is used to record L-type Ca2+ currents (ICa,L).

-

Solutions:

-

External Solution (Tyrode's): Contains physiological concentrations of ions, with Na+ and K+ channel blockers (e.g., tetrodotoxin (B1210768) and tetraethylammonium) to isolate ICa,L.

-

Internal (Pipette) Solution: Contains a Cs+-based solution to block outward K+ currents, a Ca2+ buffer (e.g., EGTA), and ATP.

-

-

Voltage-Clamp Protocol:

-

Cells are held at a negative holding potential (e.g., -80 mV) to keep the L-type Ca2+ channels in a closed, ready-to-be-activated state.

-

Depolarizing voltage steps (e.g., to +10 mV for 250 ms) are applied to elicit ICa,L.

-

A current-voltage (I-V) relationship is established by applying a series of voltage steps in increments (e.g., from -60 mV to +70 mV).[3]

-

The effect of this compound is assessed by applying the drug to the external solution and repeating the voltage-clamp protocol.

-

Conclusion

This compound is a valuable pharmacological tool for studying the function and regulation of L-type calcium channels. Its mechanism of action as a channel agonist, leading to enhanced calcium influx, provides a clear basis for its positive inotropic and vasoconstrictive effects. The quantitative data and experimental protocols outlined in this guide offer a robust framework for researchers and drug development professionals investigating calcium channel modulation and its physiological consequences. Further investigation into the stereoselectivity of its enantiomers could provide deeper insights into the nuanced interactions between dihydropyridines and their target channels.

References

- 1. Ca-agonists: a new class of inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inotropic effect, binding properties, and calcium flux effects of the calcium channel agonist this compound in intact cultured embryonic chick ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

CGP 28392: A Dihydropyridine Calcium Channel Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 28392 is a dihydropyridine (B1217469) derivative that, unlike the majority of its class which act as antagonists, functions as a potent L-type calcium channel agonist. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, cardiovascular research, and drug development.

Introduction

The 1,4-dihydropyridine (B1200194) (DHP) class of compounds is renowned for its profound effects on the cardiovascular system, primarily through modulation of L-type calcium channels. While the archetypal DHPs, such as nifedipine, are potent vasodilators and negative inotropes due to their calcium channel blocking activity, a subset of this class exhibits the opposite effect. This compound is a prominent example of such a DHP calcium channel agonist. It enhances calcium influx through voltage-gated L-type calcium channels, leading to positive inotropic and vasoconstrictive effects. This guide delves into the core pharmacology of this compound, providing the technical details necessary for its scientific investigation.

Mechanism of Action

This compound exerts its effects by binding to the dihydropyridine binding site on the α1 subunit of the L-type calcium channel. This allosteric modulation stabilizes the channel in an open or activated state, thereby increasing the probability of channel opening upon membrane depolarization. The enhanced influx of extracellular calcium into the cell leads to a cascade of downstream events, including increased contractility in cardiac muscle and vasoconstriction in smooth muscle.[1][2] The agonistic effects of this compound are voltage-dependent, with its potency being influenced by the membrane potential.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound across various experimental models.

Table 1: Binding Affinity of this compound

| Preparation | Radioligand | Kd / Ki | Reference |

| Intact Cultured Chick Embryo Ventricular Cells | [3H]nitrendipine | KD = 2.2 ± 0.95 x 10-7 M | [2] |

| Guinea Pig Heart Membranes | [3H]nitrendipine | Ki = 115 nM | [3] |

Table 2: Potency of this compound

| Assay | Preparation | Parameter | Value | Reference |

| Inotropic Effect (Contraction) | Cultured Chick Embryo Ventricular Cells | EC50 | 2 x 10-7 M | [2] |

| Calcium Influx | Human Platelets | Semi-maximal Effective Concentration | 2.2 x 10-7 M | [4] |

| Inotropic Effect | Isolated Guinea Pig Atria | Potency Ratio (vs. BAY K 8644) | 1:17 | [3] |

Table 3: Efficacy of this compound

| Assay | Preparation | Parameter | Value | Reference |

| Inotropic Effect (Contraction) | Cultured Chick Embryo Ventricular Cells | Maximum Contractile Effect | 85% of the 3.6 mM Ca2+ response | [2] |

| Inotropic Effect | Isolated Guinea Pig Atria | Maximum Inotropic Effect | Two-thirds of that induced by isoprenaline or extracellular Ca2+ | [3] |

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound Action

The following diagram illustrates the signaling cascade initiated by this compound binding to the L-type calcium channel.

Experimental Workflow for 45Ca2+ Uptake Assay

The following diagram outlines a typical workflow for assessing the effect of this compound on calcium influx using a radioactive isotope.

Experimental Protocols

Protocol for 45Ca2+ Uptake in Vascular Smooth Muscle Cells

This protocol is a synthesized methodology based on standard practices for measuring ion flux.

Objective: To determine the effect of this compound on calcium influx in cultured vascular smooth muscle cells (VSMCs).

Materials:

-

Cultured VSMCs (e.g., A7r5 cell line)

-

Physiological salt solution (PSS), e.g., Krebs-Henseleit buffer

-

Depolarizing solution (e.g., PSS with elevated K+ concentration)

-

45CaCl2 stock solution

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Ice-cold stop solution (e.g., PSS containing LaCl3 or EGTA)

-

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Liquid scintillation cocktail

-

Scintillation vials

-

Multi-well culture plates

Procedure:

-

Cell Culture: Plate VSMCs in multi-well plates and grow to confluence.

-

Pre-incubation:

-

Aspirate the culture medium and wash the cells twice with PSS.

-

Add PSS containing the desired concentration of this compound or vehicle control to the wells.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

-

Initiation of 45Ca2+ Uptake:

-

Prepare the uptake solution by adding 45CaCl2 to either PSS (for basal uptake) or depolarizing solution (for stimulated uptake) to a final specific activity.

-

Remove the pre-incubation solution and add the 45Ca2+-containing uptake solution to each well to start the uptake.

-

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 1-10 minutes).

-

Termination of Uptake:

-

Rapidly aspirate the uptake solution.

-

Immediately wash the cells three times with ice-cold stop solution to remove extracellular 45Ca2+.

-

-

Cell Lysis:

-

Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.

-

-

Scintillation Counting:

-

Transfer the lysate from each well to a scintillation vial.

-

Add liquid scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the protein concentration in each well to normalize the CPM values.

-

Calculate the specific 45Ca2+ uptake (e.g., in nmol/mg protein/min).

-

Compare the uptake in this compound-treated cells to the vehicle-treated control cells.

-

Protocol for Recording Calcium-Dependent Action Potentials in Guinea Pig Papillary Muscle

This protocol is a synthesized methodology based on established electrophysiological techniques.

Objective: To investigate the effect of this compound on the characteristics of calcium-dependent action potentials in cardiac tissue.

Materials:

-

Guinea pig heart

-

Tyrode's solution (standard and high K+)

-

This compound stock solution

-

Dissection microscope and tools

-

Organ bath with temperature control and superfusion system

-

Field stimulation electrodes

-

Glass microelectrodes (filled with 3 M KCl)

-

Microelectrode amplifier

-

Data acquisition system and software

Procedure:

-

Tissue Preparation:

-

Euthanize a guinea pig according to approved ethical guidelines.

-

Rapidly excise the heart and place it in oxygenated, ice-cold Tyrode's solution.

-

Dissect a thin papillary muscle from the right ventricle.

-

-

Mounting and Equilibration:

-

Mount the papillary muscle in a temperature-controlled organ bath (37°C) and superfuse with oxygenated Tyrode's solution.

-

Attach one end of the muscle to a force transducer to monitor contractility.

-

Position field stimulation electrodes parallel to the muscle.

-

Allow the preparation to equilibrate for at least 60 minutes, stimulating at a constant frequency (e.g., 1 Hz).

-

-

Induction of Ca2+-dependent Action Potentials:

-

To inactivate fast sodium channels, switch the superfusion to a high K+ Tyrode's solution (e.g., 22 mM K+). This depolarizes the resting membrane potential.

-

In the presence of high K+, the upstroke of the action potential is primarily dependent on Ca2+ influx through L-type calcium channels.

-

-

Microelectrode Recording:

-

Carefully impale a cell in the preparation with a glass microelectrode.

-

Record the resting membrane potential and action potentials using the microelectrode amplifier and data acquisition system.

-

-

Application of this compound:

-

Once a stable recording is obtained, add this compound to the superfusing solution at the desired concentration.

-

Record the changes in action potential parameters, such as the maximum upstroke velocity (Vmax), amplitude, and duration.

-

-

Data Analysis:

-

Measure and analyze the action potential parameters before and after the application of this compound.

-

Construct dose-response curves for the effects of this compound on Vmax and other parameters.

-

Conclusion

This compound is a valuable pharmacological tool for studying the function and regulation of L-type calcium channels. Its agonistic properties provide a unique means to investigate the physiological consequences of enhanced calcium influx in various tissues, particularly in the cardiovascular system. This technical guide has provided a comprehensive overview of the key pharmacological characteristics of this compound, along with detailed methodologies for its experimental investigation. It is hoped that this resource will facilitate further research into the role of calcium channels in health and disease.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Inotropic effect, binding properties, and calcium flux effects of the calcium channel agonist this compound in intact cultured embryonic chick ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro comparative studies of the calcium-entry activators YC-170, this compound, and BAY K 8644 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancement of calcium influx in human platelets by this compound, a novel dihydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Impact of CGP 28392: An In-depth Analysis of L-type Calcium Channel Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular effects elicited by CGP 28392, a dihydropyridine (B1217469) derivative that functions as an L-type calcium channel agonist. By binding to the dihydropyridine receptor on the α1 subunit of the L-type calcium channel, this compound promotes a conformational state that favors channel opening, thereby increasing the influx of extracellular calcium into the cell. This modulation of intracellular calcium concentration triggers a cascade of downstream cellular events, with significant implications for various physiological processes, particularly in excitable cells such as cardiac myocytes, smooth muscle cells, and neurons. This document summarizes key quantitative data, details common experimental protocols used to study these effects, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound acts as a positive modulator of L-type calcium channels (L-VGCcs). Unlike calcium channel antagonists (blockers), which inhibit calcium influx, this compound enhances it. It achieves this by binding to the dihydropyridine binding site on the channel, which is the same site targeted by antagonist drugs like nifedipine.[1] This binding prolongs the mean open time of the channel, leading to an increased probability of channel opening upon membrane depolarization.[2] The resultant elevation in intracellular calcium concentration ([Ca2+]i) is the primary trigger for the diverse cellular responses observed with this compound treatment.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across different cell types and experimental conditions as reported in the scientific literature.

Table 1: Inotropic and Vasoactive Effects of this compound

| Cell Type/Tissue | Parameter | Value | Reference |

| Cultured Embryonic Chick Ventricular Cells | EC50 for increased contraction | 2 x 10-7 M | [1] |

| Cultured Embryonic Chick Ventricular Cells | Maximum contractile effect | 85% of 3.6 mM Ca2+ response | [1] |

| Rabbit Aorta | Effect on K+-induced contraction | Lowers threshold and increases magnitude | [3] |

Table 2: Binding Affinity and Calcium Influx Modulation by this compound

| Cell Type/Tissue | Parameter | Value | Reference |

| Intact Cultured Chick Heart Cells | KD for [3H]nitrendipine displacement | 2.2 ± 0.95 x 10-7 M | [1] |

| Cultured Embryonic Chick Ventricular Cells | Increase in 45Ca2+ influx (at 10s) | +39% | [1] |

| Human Platelets | Semimaximal effective concentration (EC50) for increased intracellular free Ca2+ | 2.2 x 10-7 M | [4] |

| NG108-15 (Neuroblastoma-Glioma) Cells | Effect on depolarization-induced 45Ca2+ influx | Enhances influx | [5] |

Table 3: Effects of this compound on Insulin (B600854) Secretion from Rat Islets of Langerhans

| Condition | Parameter | Value | Reference |

| 8 mM Glucose | Enhancement of insulin secretion with 1 µM this compound | Approximately double | [6][7] |

| 8 mM Glucose | Half-maximal response for insulin secretion enhancement | 0.1 µM | [6][7] |

| 8 mM Glucose | Full enhancement of insulin secretion | 10 µM | [6][7] |

| 20 mM Glucose | Effect on insulin secretion | Dose-dependent inhibition | [6][7] |

| 20 mM Glucose | Half-maximal inhibition of insulin secretion | ~0.2 µM | [6][7] |

Signaling Pathways and Cellular Responses

The activation of L-type calcium channels by this compound initiates a primary signaling event: an increase in intracellular calcium. This versatile second messenger then orchestrates a variety of cellular responses depending on the cell type.

Figure 1: Signaling pathway of this compound action.

In cardiac and smooth muscle cells, the rise in intracellular calcium leads to the activation of calcium-dependent contractile proteins, resulting in a positive inotropic effect in the heart and vasoconstriction in blood vessels.[1][3] In endocrine cells, such as pancreatic β-cells, the increased calcium influx promotes the fusion of hormone-containing vesicles with the plasma membrane, leading to secretion.[6][7] In neurons, L-type calcium channel activation is implicated in processes such as neurotransmitter release and the regulation of gene expression, which can influence neuronal plasticity.[8]

Experimental Protocols

The investigation of this compound's cellular effects relies on a variety of well-established experimental techniques. Detailed below are the methodologies for key experiments.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

This protocol describes the use of ratiometric fluorescent dyes, such as Fura-2, to measure changes in intracellular calcium concentration.[9]

Materials:

-

Adherent cells cultured on glass coverslips

-

Fura-2 AM (acetoxymethyl ester) fluorescent dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Fluorescence microscopy system with excitation wavelength switching (e.g., 340 nm and 380 nm) and an emission filter (e.g., 510 nm)

-

This compound stock solution

Procedure:

-

Cell Loading:

-

Prepare a loading solution of Fura-2 AM (typically 2-5 µM) and a low concentration of Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells with fresh HBSS to remove extracellular dye.

-

-

Measurement:

-

Mount the coverslip onto the microscope stage.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

-

Establish a baseline fluorescence ratio (F340/F380).

-

Perfuse the cells with a solution containing the desired concentration of this compound.

-

Continuously record the changes in the F340/F380 ratio over time.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Calibration can be performed using ionophores (e.g., ionomycin) in the presence of known high and low calcium concentrations to convert the ratio values to absolute calcium concentrations.

-

Figure 2: Workflow for [Ca²⁺]i measurement.

45Ca2+ Uptake Assay

This method directly measures the influx of calcium into cells using a radioactive isotope of calcium.[1][3]

Materials:

-

Cultured cells in multi-well plates

-

45CaCl2 (radioactive calcium chloride)

-

Physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer)

-

Wash buffer (e.g., ice-cold saline with EGTA)

-

Scintillation cocktail

-

Scintillation counter

-

This compound stock solution

Procedure:

-

Pre-incubation:

-

Wash the cells with a physiological salt solution.

-

Pre-incubate the cells with or without this compound for a specified time.

-

-

45Ca2+ Uptake:

-

Initiate the uptake by adding the physiological salt solution containing 45CaCl2 (and this compound for the treated group).

-

Incubate for a short period (e.g., 10 seconds to a few minutes) to measure the initial rate of uptake.

-

-

Termination and Washing:

-

Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with an ice-cold wash buffer to remove extracellular 45Ca2+.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells (e.g., with NaOH or a detergent-based lysis buffer).

-

Transfer the cell lysate to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the counts per minute (CPM) to the protein content of each well.

-

Compare the 45Ca2+ uptake in this compound-treated cells to that in control cells.

-

Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion channel activity in the cell membrane.[2] The whole-cell configuration is commonly used to study the effects of compounds on the total L-type calcium current in a cell.

Materials:

-

Isolated single cells (e.g., cardiac myocytes, neurons)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pulling micropipettes

-

Extracellular (bath) solution containing a charge carrier for the calcium channel (e.g., Ca2+ or Ba2+) and blockers for other channels (e.g., K+ channels).

-

Intracellular (pipette) solution with a Cs+-based solution to block K+ currents from the inside, a calcium buffer (e.g., EGTA), and ATP/GTP.

-

This compound stock solution

Procedure:

-

Pipette Preparation:

-

Pull a micropipette with a tip resistance of 2-5 MΩ.

-

Fill the pipette with the intracellular solution.

-

-

Seal Formation:

-

Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

-

Voltage-Clamp and Recording:

-

Clamp the cell membrane potential at a holding potential where L-type calcium channels are mostly closed (e.g., -80 mV).

-

Apply depolarizing voltage steps (e.g., to 0 mV) to activate the L-type calcium channels and record the resulting inward current.

-

Establish a stable baseline current.

-

-

Drug Application:

-

Perfuse the bath with the extracellular solution containing this compound.

-

Record the L-type calcium currents in the presence of the compound.

-

-

Data Analysis:

-

Measure the peak amplitude and kinetics (e.g., time to peak, inactivation rate) of the calcium currents before and after drug application.

-

Construct current-voltage (I-V) relationships and dose-response curves.

-

Figure 3: Workflow for whole-cell patch-clamp.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the physiological roles of L-type calcium channels. Its ability to selectively activate these channels provides a means to probe the downstream consequences of enhanced calcium influx in a variety of cell types. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for researchers and drug development professionals working to elucidate the complex cellular effects of L-type calcium channel modulation. The competitive nature of its interaction with dihydropyridine antagonists further underscores its utility in dissecting the specific contributions of these channels to cellular function.

References

- 1. Inotropic effect, binding properties, and calcium flux effects of the calcium channel agonist this compound in intact cultured embryonic chick ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Studies on the mechanism of action of the vasoconstrictive dihydropyridine, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancement of calcium influx in human platelets by this compound, a novel dihydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Effects of the calcium-channel agonist this compound on insulin secretion from isolated rat islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of the calcium-channel agonist this compound on insulin secretion from isolated rat islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. From Gene to Behavior: L-Type Calcium Channel Mechanisms Underlying Neuropsychiatric Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

CGP 28392: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties and structure of CGP 28392, a dihydropyridine (B1217469) derivative known for its activity as a partial calcium channel agonist. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile and experimental applications of this compound.

Chemical Structure and Properties

This compound, with the IUPAC name ethyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate, is a chiral molecule that has been studied primarily as a racemic mixture.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Identification

| Identifier | Value |

| IUPAC Name | ethyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate |

| CAS Number | 89289-93-0[2] |

| Molecular Formula | C₁₈H₁₇F₂NO₅[1][2] |

| SMILES | CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC(F)F)C(=O)OC2)C[2] |

| Synonyms | CGP-28392, Ciba 28392[2] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 365.33 g/mol | [1] |

| XLogP3-AA | 3 | Computed by XLogP3 3.0[2] |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18[2] |

| Hydrogen Bond Acceptor Count | 8 | Computed by Cactvs 3.4.8.18[2] |

| Rotatable Bond Count | 6 | Computed by Cactvs 3.4.8.18[2] |

| Exact Mass | 365.10747897 Da | Computed by PubChem 2.2[2] |

| Topological Polar Surface Area | 73.9 Ų | Computed by Cactvs 3.4.8.18[2] |

Mechanism of Action: A Calcium Channel Agonist

This compound is characterized as a dihydropyridine derivative that acts as a calcium channel agonist. Unlike calcium channel blockers, which inhibit the influx of calcium ions, this compound facilitates the opening of voltage-dependent L-type calcium channels, thereby increasing the influx of Ca²⁺ into the cell. This activity leads to a range of physiological effects, most notably positive inotropic effects in cardiac muscle and vasoconstriction in smooth muscle.

The signaling pathway for vascular smooth muscle contraction, which is modulated by this compound, is depicted below.

Key Experimental Findings

Studies have demonstrated that this compound enhances calcium influx in various cell types, leading to distinct physiological responses.

Cardiovascular Effects

In cardiac preparations, this compound exhibits a positive inotropic effect, increasing the force of contraction. In vascular smooth muscle, it potentiates contractions induced by depolarizing stimuli.

Endocrine Effects

In pancreatic islet cells, this compound has been shown to modulate insulin (B600854) secretion in a glucose-dependent manner, highlighting the role of L-type calcium channels in this process.

Quantitative Biological Data

| Parameter | Value | Cell/Tissue Type |

| EC₅₀ (Inotropic effect) | 2 x 10⁻⁷ M | Cultured embryonic chick ventricular cells |

| KD ([³H]nitrendipine displacement) | 2.2 ± 0.95 x 10⁻⁷ M | Intact chick heart cells |

| Semimaximal effective concentration (intracellular Ca²⁺ increase) | 2.2 x 10⁻⁷ M | Human platelets[3] |

Experimental Protocols

The following sections outline the general methodologies for key experiments involving this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the dihydropyridine binding site on L-type calcium channels.

Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., guinea pig heart) in a suitable buffer and prepare a membrane fraction by differential centrifugation.[4]

-

Binding Reaction: Incubate the membrane preparation with a fixed concentration of a radiolabeled dihydropyridine antagonist (e.g., [³H]nitrendipine) and varying concentrations of unlabeled this compound.[4]

-

Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[4]

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.[4]

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibitory constant (Kᵢ).[4]

⁴⁵Ca²⁺ Uptake Assay

This assay directly measures the effect of this compound on the influx of calcium into cells.

Methodology:

-

Cell Preparation: Culture cells of interest (e.g., vascular smooth muscle cells) to confluence.

-

Assay Buffer: Prepare a physiological salt solution containing ⁴⁵CaCl₂.

-

Treatment: Incubate the cells with this compound for a defined period.

-

Stimulation: Depolarize the cells with a high concentration of KCl to open voltage-gated calcium channels.

-

Termination and Lysis: Stop the uptake by washing with an ice-cold buffer containing a calcium chelator (e.g., EGTA). Lyse the cells to release the intracellular contents.

-

Quantification: Measure the amount of ⁴⁵Ca²⁺ in the cell lysate using a scintillation counter.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in the cell membrane, providing detailed insights into the effects of this compound on calcium channel gating.

Methodology:

-

Cell Preparation: Isolate single cells suitable for patch-clamp recording.

-

Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.

-

Giga-seal Formation: Form a high-resistance seal between the micropipette and the cell membrane.

-

Recording Configuration: Establish a whole-cell or single-channel recording configuration.

-

Data Acquisition: Apply voltage protocols to elicit calcium channel currents and record the resulting ionic currents in the absence and presence of this compound.

-

Analysis: Analyze the effects of this compound on parameters such as current amplitude, activation and inactivation kinetics, and single-channel open probability.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the function and regulation of L-type calcium channels. Its agonistic properties provide a unique means to probe the physiological consequences of enhanced calcium influx in a variety of cell types. The experimental protocols outlined in this guide offer a foundation for researchers to further explore the mechanism of action and potential therapeutic applications of this and similar compounds. Further research is warranted to determine its full pharmacokinetic and pharmacodynamic profiles.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Ethyl 4-(2-(difluoromethoxy)phenyl)-1,4,5,7-tetrahydro-2-methyl-5-oxofuro(3,4-b)pyridine-3-carboxylate | C18H17F2NO5 | CID 123861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enhancement of calcium influx in human platelets by this compound, a novel dihydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

CGP 28392: A Technical Guide to its Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 28392 is a dihydropyridine (B1217469) derivative that emerged from research at Sandoz as a potent and selective L-type calcium channel agonist. Unlike the more common dihydropyridine calcium channel antagonists such as nifedipine, this compound enhances calcium influx through these channels, leading to a positive inotropic effect in cardiac muscle and vasoconstriction in smooth muscle. This unique pharmacological profile has made it a valuable tool for studying the structure and function of L-type calcium channels and the physiological roles of calcium signaling. This in-depth technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Discovery and History

The discovery of this compound is rooted in the extensive research on dihydropyridine compounds as modulators of L-type calcium channels. While the primary focus of this research was the development of calcium channel antagonists for the treatment of cardiovascular diseases, scientists at Sandoz identified a novel class of dihydropyridines with the opposite effect. These compounds, termed calcium channel activators or agonists, were found to enhance calcium current through L-type channels.

This compound was one of the most potent and well-characterized of these early calcium channel agonists. Its discovery provided a crucial pharmacological tool to probe the mechanisms of L-type calcium channel gating and to understand the physiological consequences of enhanced calcium influx in various tissues.

Mechanism of Action

This compound exerts its effects by directly binding to the L-type calcium channel, a voltage-gated ion channel critical for excitation-contraction coupling in muscle cells and for various signaling pathways in other excitable cells. The binding of this compound to the dihydropyridine binding site on the α1 subunit of the channel modifies its gating properties.

Specifically, patch-clamp electrophysiology studies have revealed that this compound promotes a mode of channel gating characterized by long-lasting openings. This leads to a significant increase in the mean open time and the overall open probability of the channel, resulting in a net increase in calcium influx during membrane depolarization. This action is in direct contrast to dihydropyridine antagonists, which stabilize the closed or inactivated state of the channel.

Signaling Pathway of L-type Calcium Channel Activation and Downstream Effects

The influx of Ca²⁺ through the L-type calcium channel, potentiated by this compound, initiates a cascade of intracellular events.

Caption: Signaling pathway of L-type calcium channel activation by this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound from various experimental systems.

Table 1: Potency and Efficacy of this compound

| Parameter | Tissue/Cell Type | Value | Reference |

| EC₅₀ (Inotropic Effect) | Cultured Embryonic Chick Ventricular Cells | 2 x 10⁻⁷ M | [1] |

| Semimaximal Effective Concentration (Intracellular Ca²⁺ Increase) | Human Platelets | 2.2 x 10⁻⁷ M | |

| EC₅₀ (Contraction) | Rat Aorta (depolarized with 15 mM K⁺) | ~10⁻⁶ M |

Table 2: Binding Affinity of this compound

| Parameter | Radioligand | Tissue/Cell Type | Value | Reference |

| Kᵢ | [³H]nitrendipine | Guinea Pig Heart Membranes | ~2.2 x 10⁻⁷ M | |

| KD | [³H]nitrendipine | Cultured Embryonic Chick Ventricular Cells | 2.2 ± 0.95 x 10⁻⁷ M | [1] |

Table 3: Effects of this compound on L-type Ca²⁺ Channel Kinetics (Qualitative)

| Parameter | Effect of this compound | Reference |

| Mean Open Time | Prolonged | |

| Open Probability | Increased | |

| Gating Mode | Promotes long-lasting openings |

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Patch-Clamp Electrophysiology for Single-Channel Recording

This protocol is designed to measure the effects of this compound on the gating properties of single L-type calcium channels.

Caption: Experimental workflow for single-channel patch-clamp recording.

Methodology:

-

Cell Preparation: Isolate and culture cells expressing L-type calcium channels (e.g., ventricular myocytes, smooth muscle cells).

-

Pipette Preparation: Fabricate glass micropipettes with a tip diameter of ~1-2 µm. Fire-polish the tip to ensure a smooth surface for sealing. Fill the pipette with an appropriate internal solution containing a charge carrier (e.g., Ba²⁺ to increase current amplitude and reduce Ca²⁺-dependent inactivation) and buffered to a physiological pH.

-

Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane. This isolates a small patch of the membrane containing one or a few ion channels.

-

Data Acquisition: Using a patch-clamp amplifier and data acquisition software, apply a voltage protocol to the membrane patch to elicit channel openings. Record the resulting single-channel currents at a high sampling rate.

-

Drug Application: Introduce this compound into the bath solution at the desired concentration.

-

Post-Drug Data Acquisition: Repeat the voltage protocol and record single-channel currents in the presence of the drug.

-

Data Analysis: Analyze the recorded currents to determine the single-channel amplitude, mean open time, mean closed time, and open probability both before and after the application of this compound.

⁴⁵Ca²⁺ Uptake Assay

This assay measures the effect of this compound on the influx of calcium into a cell population.

Methodology:

-

Cell Culture: Grow cells to confluence in multi-well plates.

-

Pre-incubation: Wash the cells with a physiological salt solution (PSS). Pre-incubate the cells with either vehicle or this compound at various concentrations for a defined period.

-

Depolarization and ⁴⁵Ca²⁺ Addition: Initiate calcium influx by depolarizing the cells with a high-potassium solution. Simultaneously, add ⁴⁵Ca²⁺ to the wells.

-

Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by washing the cells with an ice-cold stop solution (e.g., PSS containing LaCl₃ to block calcium channels).

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated ⁴⁵Ca²⁺ using a liquid scintillation counter.

-

Data Analysis: Express the results as ⁴⁵Ca²⁺ uptake (e.g., in nmol/mg protein) and compare the uptake in this compound-treated cells to control cells.

Measurement of Smooth Muscle Contraction

This protocol assesses the functional effect of this compound on vascular smooth muscle.

Methodology:

-

Tissue Preparation: Isolate a segment of a blood vessel (e.g., thoracic aorta) and cut it into rings.

-

Mounting: Mount the aortic rings in an isolated organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

-

Equilibration and Viability Check: Allow the tissue to equilibrate under a resting tension. Test the viability of the tissue by inducing a contraction with a high-potassium solution or a vasoconstrictor agent (e.g., phenylephrine).

-

Drug Application: Once a stable baseline is achieved, add this compound to the organ bath in a cumulative concentration-dependent manner.

-

Data Recording: Continuously record the isometric tension developed by the aortic rings.

-

Data Analysis: Construct a concentration-response curve for this compound and determine its EC₅₀ and maximal effect.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the dihydropyridine binding site on the L-type calcium channel.

Methodology:

-

Membrane Preparation: Prepare a crude membrane fraction from a tissue rich in L-type calcium channels (e.g., heart or brain).

-

Binding Reaction: In a series of tubes, incubate a fixed concentration of a radiolabeled dihydropyridine antagonist (e.g., [³H]nitrendipine) with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Wash the filters to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound. Fit the data to a competition binding equation to determine the IC₅₀ of this compound. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion

This compound has been instrumental in advancing our understanding of L-type calcium channel function. As a potent and selective agonist, it has provided a unique means to investigate the molecular mechanisms of channel gating and the physiological roles of enhanced calcium influx. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the fields of pharmacology, physiology, and drug development who are interested in the continued exploration of calcium channel modulation.

References

The Calcium Channel Agonist CGP 28392: An In-depth Technical Guide to its Effects on Intracellular Calcium Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 28392 is a dihydropyridine (B1217469) derivative recognized for its positive inotropic properties, acting as a calcium channel agonist. This technical guide provides a comprehensive overview of the effects of this compound on intracellular calcium levels, detailing its mechanism of action, experimental protocols for measurement, and quantitative data from key studies. The information is intended to support researchers, scientists, and drug development professionals in understanding and investigating the cellular and physiological impacts of this compound.

Mechanism of Action

This compound functions as an agonist of L-type voltage-dependent calcium channels (L-VDCCs). It binds to the dihydropyridine receptor on the α1 subunit of the L-type calcium channel, promoting an increase in the channel's open probability. This agonistic action facilitates the influx of extracellular calcium ions (Ca²⁺) into the cell, leading to a transient increase in intracellular calcium concentration. This elevation in cytosolic calcium is a critical second messenger that triggers a cascade of downstream signaling events, culminating in various physiological responses depending on the cell type.

dot

Caption: Mechanism of action of this compound.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various cell types as reported in the scientific literature.

Table 1: Effects of this compound on Cardiac Myocytes

| Cell Type | Parameter Measured | Agonist | Concentration | Effect | EC50 | Reference |

| Embryonic Chick Ventricular Cells | Contraction Amplitude & Velocity | This compound | Concentration-dependent | Increase | 2 x 10⁻⁷ M | [1] |

| Embryonic Chick Ventricular Cells | Radioactive Calcium Influx (⁴⁵Ca²⁺) | This compound | 10⁻⁶ M | +39% at 10 seconds | - | [1] |

Table 2: Effects of this compound on Pancreatic Islet Cells

| Cell Type | Parameter Measured | Agonist/Condition | Concentration | Effect | EC50 / IC50 | Reference |

| Isolated Rat Islets of Langerhans | Insulin Secretion | This compound (in 8 mM glucose) | 1 µM | ~2-fold increase | 0.1 µM | [2][3] |

| Isolated Rat Islets of Langerhans | Insulin Secretion | This compound (in 20 mM glucose) | 10 µM | ~50% inhibition | ~0.2 µM | [2][3] |

| Isolated Rat Islets of Langerhans | ⁴⁵Ca²⁺ Uptake | This compound (glucose-stimulated) | - | Rapid enhancement | - | [2][3] |

Table 3: Effects of this compound on Vascular Smooth Muscle

| Tissue | Parameter Measured | Agonist/Condition | Concentration | Effect | Reference |

| Rat Aorta | K⁺-induced Contraction | This compound | 10⁻⁶ M | Increased contraction | [4] |

| Rat Aorta | ⁴⁵Ca²⁺ Uptake (K⁺-induced) | This compound | - | Increased uptake | [4] |

Experimental Protocols

Measurement of Intracellular Calcium Using Fluorescent Indicators (Fura-2 AM)

This protocol describes a common method for measuring changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.

1. Reagent Preparation:

-

Fura-2 AM Stock Solution: Prepare a 1 mg/mL stock solution of Fura-2 AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

-

Loading Buffer: Prepare a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES to a pH of 7.4. For some cell lines, the addition of Pluronic F-127 (0.02%) can aid in the dispersion of the AM ester in the aqueous buffer. Probenecid (1-2.5 mM) can be included to inhibit organic anion transporters, which can extrude the dye from the cells.

2. Cell Preparation and Dye Loading:

-

Plate cells on a suitable support for microscopy (e.g., glass coverslips or 96-well imaging plates) and grow to the desired confluency.

-

Remove the culture medium and wash the cells once with the loading buffer.

-

Prepare the Fura-2 AM loading solution by diluting the stock solution into the loading buffer to a final concentration of 1-5 µM.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.

-

After loading, wash the cells twice with the loading buffer (without Fura-2 AM) to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

3. Calcium Measurement:

-

Mount the coverslip with the loaded cells onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Continuously perfuse the cells with the physiological salt solution.

-

Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.

-

Establish a stable baseline fluorescence ratio (F340/F380) before adding any compounds.

-

Introduce this compound at the desired concentration into the perfusion solution and record the change in the fluorescence ratio over time.

-

At the end of the experiment, calibrate the Fura-2 signal by determining the minimum ratio (Rmin) in a calcium-free solution containing a calcium chelator (e.g., EGTA) and the maximum ratio (Rmax) in a solution with saturating calcium and a calcium ionophore (e.g., ionomycin).

dot

Caption: Experimental workflow for Fura-2 AM calcium imaging.

Measurement of Calcium Influx Using Radioactive Calcium (⁴⁵Ca²⁺) Uptake Assay

This method provides a direct measure of calcium influx into cells.

1. Cell Preparation:

-

Culture cells to confluency in multi-well plates (e.g., 24-well or 48-well plates).

2. Assay Procedure:

-

Wash the cells with a physiological salt solution.

-

Pre-incubate the cells with or without this compound at the desired concentrations for a specified period.

-

Initiate the calcium uptake by adding a solution containing ⁴⁵Ca²⁺ (typically 1-2 µCi/mL) and a depolarizing stimulus (e.g., high potassium concentration) if required to open voltage-gated channels.

-

Allow the uptake to proceed for a short period (e.g., 10 seconds to a few minutes).

-

Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with an ice-cold wash buffer containing a calcium chelator (e.g., EGTA) or a high concentration of a competing cation (e.g., La³⁺) to displace extracellularly bound ⁴⁵Ca²⁺.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysates to normalize the ⁴⁵Ca²⁺ uptake data.

Signaling Pathways Activated by this compound-Induced Calcium Influx

The increase in intracellular calcium triggered by this compound can activate various downstream signaling pathways. In cardiac myocytes, for example, the influx of Ca²⁺ through L-type calcium channels is a key step in excitation-contraction coupling.

dot

Caption: Downstream signaling in cardiomyocytes.

This influx of "trigger calcium" activates ryanodine (B192298) receptors on the sarcoplasmic reticulum, leading to a much larger release of stored calcium in a process known as calcium-induced calcium release (CICR). This results in a global increase in cytosolic calcium, which binds to troponin C and initiates myofilament contraction. Furthermore, the elevated calcium can bind to calmodulin, which in turn activates downstream effectors such as Calmodulin-dependent protein kinase II (CaMKII), leading to changes in gene expression and other cellular processes.

Conclusion

This compound is a potent L-type calcium channel agonist that significantly impacts intracellular calcium homeostasis. Its ability to increase calcium influx makes it a valuable tool for studying calcium signaling and its physiological consequences in various cell types, including cardiac muscle, pancreatic islets, and smooth muscle. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at further elucidating the roles of L-type calcium channels in health and disease.

References

Pharmacological Profile of CGP 28392: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 28392 is a dihydropyridine (B1217469) derivative that acts as a potent L-type calcium channel agonist. Unlike classical dihydropyridine calcium channel blockers such as nifedipine, this compound enhances calcium influx by prolonging the open state of the channel. This activity leads to a positive inotropic effect in cardiac muscle and vasoconstriction in smooth muscle. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows.

Mechanism of Action

This compound selectively targets L-type voltage-gated calcium channels (L-VGCCs), which are crucial for excitation-contraction coupling in cardiac and smooth muscle. By binding to the dihydropyridine receptor on the α1 subunit of the L-type calcium channel, this compound modifies the channel's gating kinetics. Specifically, it stabilizes the channel in an open conformation, thereby increasing the mean open time and augmenting the influx of extracellular calcium into the cell.[1] This enhanced calcium entry is the primary mechanism underlying its physiological effects.

Signaling Pathway of L-type Calcium Channel Activation and Modulation by this compound

The following diagram illustrates the signaling cascade leading to L-type calcium channel activation and the point of intervention for this compound.

Quantitative Pharmacological Data

The following table summarizes key quantitative data for this compound from various in vitro and cellular assays.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| EC50 (Inotropic Effect) | 2 x 10-7 M | Chick Embryo Ventricular Cells | Contraction Assay | [2] |

| KD | 2.2 ± 0.95 x 10-7 M | Chick Embryo Ventricular Cells | [3H]nitrendipine Binding Assay | [2] |

| EC50 (Intracellular Ca2+) | 2.2 x 10-7 M | Human Platelets | Quin-2 Fluorescence Assay | [3] |

| Effect on K+-induced Contraction | Potentiates response | Rabbit and Rat Aortae | Smooth Muscle Contraction | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay ([3H]nitrendipine Competition)

This assay determines the binding affinity of this compound to the dihydropyridine binding site on L-type calcium channels.

Materials:

-

Membrane preparation from target tissue (e.g., cardiac myocytes, smooth muscle)

-

[3H]nitrendipine (radioligand)

-

Unlabeled this compound (competitor)

-

Nifedipine (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Incubation: Incubate membrane preparations with a fixed concentration of [3H]nitrendipine and varying concentrations of unlabeled this compound. For determination of non-specific binding, a separate set of tubes is incubated with an excess of unlabeled nifedipine.

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific [3H]nitrendipine binding against the logarithm of the this compound concentration. The IC50 value (concentration of this compound that inhibits 50% of specific [3H]nitrendipine binding) is determined by non-linear regression. The Ki (dissociation constant) can be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Measurement

This protocol measures the effect of this compound on intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator like Fura-2 AM.[3]

Materials:

-

Cell suspension (e.g., platelets, cultured cardiac cells)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline

-

This compound

-

Fluorometer or fluorescence microscope with ratiometric imaging capabilities

Procedure:

-

Cell Loading: Incubate the cells with Fura-2 AM in the presence of Pluronic F-127 to facilitate dye entry.

-

De-esterification: Wash the cells and allow time for intracellular esterases to cleave the AM group, trapping the active Fura-2 inside the cells.

-

Baseline Measurement: Measure the baseline fluorescence ratio by exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.

-

Drug Application: Add this compound to the cell suspension.

-

Kinetic Measurement: Continuously monitor the fluorescence ratio to observe changes in [Ca2+]i over time.

-

Calibration: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence ratio (Rmax), followed by a calcium chelator (e.g., EGTA) to obtain the minimum fluorescence ratio (Rmin).

-

Data Analysis: Calculate the [Ca2+]i using the Grynkiewicz equation, which relates the fluorescence ratio to the calcium concentration.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to this compound.

Materials:

-

Isolated cells (e.g., cardiomyocytes, smooth muscle cells)

-

Patch-clamp amplifier and data acquisition system

-

Micropipettes

-

Intracellular and extracellular solutions

-

This compound

Procedure:

-

Pipette Preparation: Fabricate micropipettes with a resistance of 2-5 MΩ and fill with the appropriate intracellular solution.

-

Seal Formation: Form a high-resistance (gigaohm) seal between the micropipette tip and the cell membrane.

-

Whole-Cell Configuration: Rupture the membrane patch to gain electrical access to the cell interior.

-

Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -80 mV).

-

Voltage Protocol: Apply a series of depolarizing voltage steps to activate L-type calcium channels and record the resulting inward calcium currents.

-

Drug Perfusion: Perfuse the cell with an extracellular solution containing this compound.

-

Post-Drug Recording: Repeat the voltage protocol to record the calcium currents in the presence of the drug.

-

Data Analysis: Analyze the changes in current amplitude, activation and inactivation kinetics, and the current-voltage relationship to characterize the effect of this compound on channel function.

Conclusion

This compound is a valuable pharmacological tool for studying the function and regulation of L-type calcium channels. Its agonistic properties provide a unique means to investigate the physiological consequences of enhanced calcium influx through these channels. The experimental protocols and data presented in this guide offer a framework for the comprehensive characterization of this compound and other L-type calcium channel modulators.

References

- 1. Mechanisms for Ca signaling in vascular smooth muscle: resolved from 45Ca uptake and efflux experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the calcium channel facilitator, CGP 28,392, on different modes of contraction in smooth muscle of rabbit and rat aortae and guinea-pig taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]

CGP 28392: A Dihydropyridine Agonist for Probing L-type Calcium Channel Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CGP 28392 is a dihydropyridine (B1217469) derivative that acts as a potent and selective agonist of L-type voltage-gated calcium channels (CaV1.x). Unlike the more common dihydropyridine antagonists (e.g., nifedipine (B1678770), nitrendipine) that block calcium influx, this compound enhances calcium entry by promoting the open state of the channel. This unique property makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of L-type calcium channels in a variety of cellular processes. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and its application in studying calcium signaling pathways.

Introduction

Voltage-gated calcium channels are critical mediators of calcium influx in response to membrane depolarization, playing a fundamental role in processes such as muscle contraction, neurotransmitter release, hormone secretion, and gene expression. The dihydropyridine class of compounds is well-known for its therapeutic effects in cardiovascular diseases, primarily through the blockade of L-type calcium channels. This compound, however, represents a functionally opposite member of this class, acting as a channel activator or agonist.[1][2] Its ability to selectively increase calcium influx through L-type channels provides a powerful method for dissecting the downstream consequences of enhanced calcium signaling in various experimental models.

Mechanism of Action

This compound binds to the dihydropyridine binding site on the α1 subunit of the L-type calcium channel, the same site targeted by dihydropyridine antagonists.[1] However, instead of stabilizing the channel in a closed or inactivated state, this compound promotes a gating mode characterized by prolonged channel openings.[2] This leads to a net increase in calcium influx during membrane depolarization. The agonistic effects of this compound can be competitively antagonized by dihydropyridine blockers like nifedipine and verapamil.[1][3]

Quantitative Pharmacological Data

The potency and efficacy of this compound have been characterized in various cellular and tissue preparations. The following tables summarize the key quantitative data available in the literature.

Table 1: EC50 Values of this compound

| Parameter | Cell/Tissue Type | Experimental Effect | Value (M) | Reference |

| EC50 | Cultured embryonic chick ventricular cells | Increased contraction amplitude and velocity | 2 x 10-7 | [1] |

| EC50 | Human platelets | Increased intracellular free Ca2+ | 2.2 x 10-7 | [4] |

| Half-maximal response | Isolated rat islets of Langerhans (8 mM glucose) | Enhanced insulin (B600854) secretion | 1 x 10-7 | [5][6] |

| Half-maximal inhibition | Isolated rat islets of Langerhans (20 mM glucose) | Inhibited insulin secretion | 2 x 10-7 | [5][6] |

Table 2: Binding Affinity and Antagonism

| Parameter | Ligand | Cell/Tissue Type | Value | Reference |

| KD | [3H]nitrendipine displacement | Intact cultured chick embryo ventricular cells | 2.2 ± 0.95 x 10-7 M | [1] |

| pA2 | Nifedipine antagonism | Cultured embryonic chick ventricular cells | 8.3 | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for studying its effects.

Figure 1: Mechanism of this compound action on L-type calcium channels.

Figure 2: Generalized experimental workflow for studying this compound effects.

Experimental Protocols

While specific parameters may need optimization for different experimental systems, the following sections provide detailed methodologies based on published studies.

Measurement of Intracellular Calcium using Quin-2

This protocol is adapted from studies on human platelets.[4]

Materials:

-

Human platelet-rich plasma

-

Quin-2 acetoxymethyl ester (Quin-2/AM)

-

HEPES-buffered saline (HBS): 145 mM NaCl, 5 mM KCl, 1 mM MgSO4, 10 mM HEPES, 10 mM glucose, pH 7.4

-

This compound stock solution (in DMSO or ethanol)

-

Nitrendipine (B1678957) stock solution (in DMSO or ethanol)

-

Fluorometer with excitation at 339 nm and emission at 492 nm

Procedure:

-

Isolate platelets from whole blood and resuspend in HBS.

-

Load platelets with 10 µM Quin-2/AM for 30 minutes at 37°C.

-

Wash the platelets twice with HBS to remove extracellular dye.

-

Resuspend the Quin-2 loaded platelets in HBS containing 1 mM CaCl2.

-

Place the platelet suspension in a cuvette in the fluorometer and record baseline fluorescence.

-

Add this compound at various concentrations and continue recording the fluorescence change, which corresponds to changes in intracellular free calcium.

-

For antagonism studies, pre-incubate the platelets with nitrendipine before the addition of this compound.

45Ca2+ Uptake Assay

This method is based on studies in vascular smooth muscle and cardiac cells.[1][7]

Materials:

-

Isolated tissue (e.g., rabbit aorta strips) or cultured cells (e.g., embryonic chick ventricular cells)

-

Physiological salt solution (PSS) with varying K+ concentrations

-

45CaCl2

-

This compound stock solution

-

Scintillation cocktail and counter

Procedure:

-

Equilibrate the tissue or cells in PSS.

-

For depolarization-induced uptake, prepare a high K+ PSS.

-

Pre-incubate the samples with this compound or vehicle for a defined period.

-

Initiate the uptake by adding PSS (or high K+ PSS) containing 45CaCl2.

-

After a specific time (e.g., 10 seconds to several minutes), terminate the uptake by rapidly washing the samples with ice-cold, Ca2+-free PSS containing EGTA to remove extracellular 45Ca2+.

-

Lyse the cells or solubilize the tissue.

-

Measure the radioactivity of the lysate using a scintillation counter to determine the amount of 45Ca2+ uptake.

Muscle Contractility Assay

This protocol is a generalized method based on studies in aortic rings and cardiac muscle.[3][7]

Materials:

-

Isolated muscle tissue (e.g., rabbit aorta rings, guinea-pig taenia caeci)

-

Organ bath with physiological saline solution, gassed with 95% O2 / 5% CO2

-

Isotonic or isometric force transducer

-

Data acquisition system

-

This compound stock solution

-

Depolarizing agent (e.g., KCl) or receptor agonist (e.g., noradrenaline)

Procedure:

-

Mount the muscle tissue in the organ bath under a resting tension and allow it to equilibrate.

-

Record baseline contractile activity.

-

Induce contraction using a submaximal concentration of a depolarizing agent or a receptor agonist.

-

Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the bath and record the changes in contractile force.

-

To study the effect on the threshold for contraction, apply this compound before inducing contraction with increasing concentrations of the stimulus.[7]

-

For antagonism experiments, pre-treat the tissue with a calcium channel blocker before adding this compound.

Applications in Research and Drug Development

-

Studying Excitation-Contraction Coupling: this compound is used to investigate the role of L-type calcium channels in muscle contraction in both cardiac and smooth muscle preparations.[1][3]

-

Investigating Neurotransmitter and Hormone Secretion: The compound can be used to probe the importance of L-type calcium channel-mediated calcium influx in secretory processes, such as insulin release from pancreatic beta-cells.[5][6]

-

Characterizing Channel Gating Mechanisms: As a tool that stabilizes the open state, this compound is valuable in electrophysiological studies (e.g., patch-clamp) to understand the biophysical properties of L-type calcium channels.[2]

-

Screening for Calcium Channel Modulators: this compound can be used as a positive control in high-throughput screens designed to identify new calcium channel agonists or antagonists.

Conclusion

This compound is a well-characterized and selective L-type calcium channel agonist that serves as a critical tool for researchers in various fields. Its ability to enhance calcium influx through a defined molecular target allows for the precise investigation of calcium-dependent signaling pathways. The experimental protocols and quantitative data provided in this guide offer a solid foundation for the effective use of this compound in both basic research and drug development endeavors.

References

- 1. Inotropic effect, binding properties, and calcium flux effects of the calcium channel agonist this compound in intact cultured embryonic chick ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Effects of the calcium channel facilitator, CGP 28,392, on different modes of contraction in smooth muscle of rabbit and rat aortae and guinea-pig taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancement of calcium influx in human platelets by this compound, a novel dihydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the calcium-channel agonist this compound on insulin secretion from isolated rat islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of the calcium-channel agonist this compound on insulin secretion from isolated rat islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the mechanism of action of the vasoconstrictive dihydropyridine, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Landscape: A Technical Guide to the CGP 28392 Binding Site on L-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular intricacies of the binding site for CGP 28392, a dihydropyridine (B1217469) (DHP) calcium channel agonist, on L-type voltage-gated calcium channels (LTCCs). Understanding this interaction is pivotal for the rational design of novel cardiovascular therapeutics. This document provides a comprehensive overview of the binding characteristics, the structural determinants of the binding pocket, detailed experimental protocols for studying this interaction, and the associated signaling pathways.

Executive Summary

This compound is a member of the dihydropyridine class of compounds that acts as an agonist for L-type calcium channels, promoting channel opening and increasing calcium influx. This contrasts with the more common antagonistic dihydropyridines like nifedipine (B1678770), which block the channel. Research has pinpointed the binding site of dihydropyridines, including this compound, to a complex pocket formed by the transmembrane segments of the α1 subunit of the LTCC. Specifically, domains IIIS5, IIIS6, and IVS6 are critical for high-affinity binding. This guide will provide the quantitative data, experimental methodologies, and conceptual frameworks necessary for a thorough understanding of the this compound binding site and its functional implications.

Quantitative Binding and Functional Data